3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one
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Overview
Description
3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one typically involves the reaction of a pyrazinone derivative with a thietane derivative under specific conditions. Common reagents used in the synthesis may include:
- Pyrazinone derivatives
- Thietane derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Continuous flow reactors
- High-pressure reactors
- Advanced purification techniques like chromatography
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell growth, division, or apoptosis.
Pathways involved: Specific signaling pathways that regulate biological functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazinone derivatives: Compounds with similar core structures but different substituents.
Thietane derivatives: Compounds with similar thietane rings but different functional groups.
Uniqueness
3-((2,2-Dimethylthietan-3-yl)amino)pyrazin-2(1H)-one is unique due to its specific combination of pyrazinone and thietane moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H13N3OS |
---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
3-[(2,2-dimethylthietan-3-yl)amino]-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H13N3OS/c1-9(2)6(5-14-9)12-7-8(13)11-4-3-10-7/h3-4,6H,5H2,1-2H3,(H,10,12)(H,11,13) |
InChI Key |
LXCHNBQWZYWBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=NC=CNC2=O)C |
Origin of Product |
United States |
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